molecular formula C25H21FN2O5 B2834875 N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(4-fluorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide CAS No. 850906-02-4

N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(4-fluorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide

Cat. No.: B2834875
CAS No.: 850906-02-4
M. Wt: 448.45
InChI Key: DJNIIWLOKANCCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(4-fluorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide is a useful research compound. Its molecular formula is C25H21FN2O5 and its molecular weight is 448.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(4-fluorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological activity, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of benzo[d][1,3]dioxole derivatives with tetrahydroisoquinoline moieties. The synthetic route often includes steps such as:

  • Formation of Tetrahydroisoquinoline : Starting from appropriate precursors, tetrahydroisoquinoline is synthesized.
  • Coupling Reaction : The benzo[d][1,3]dioxole moiety is introduced through etherification or acylation reactions.
  • Final Product Isolation : Purification is achieved via methods such as recrystallization or chromatography.

Anticancer Properties

Recent studies have highlighted the anticancer potential of derivatives related to benzo[d][1,3]dioxole structures. For instance, compounds with similar scaffolds have demonstrated significant antiproliferative activity against various cancer cell lines:

Compound TypeCell Lines TestedIC50 (µM)Reference
Bis-benzo[d][1,3]dioxol-5-yl thioureaHepG2 (Liver), HCT116 (Colon), MCF7 (Breast)2.38 (HepG2), 1.54 (HCT116), 4.52 (MCF7)
N-(benzo[d][1,3]dioxol-5-yl)-N'-(4-fluorophenyl)thioureaVarious cancer linesNot specified

The anticancer mechanisms have been attributed to:

  • EGFR Inhibition : Compounds have shown the ability to inhibit epidermal growth factor receptor (EGFR), which is crucial for cancer cell proliferation.
  • Induction of Apoptosis : Assessment using annexin V-FITC has indicated that these compounds can trigger apoptosis in cancer cells.
  • Cell Cycle Arrest : Studies suggest that these compounds may induce G0/G1 phase arrest in the cell cycle.

Anti-inflammatory Activity

In addition to anticancer properties, some derivatives exhibit anti-inflammatory effects. For example:

  • Compounds derived from benzo[d][1,3]dioxole have shown significant inhibition of cyclooxygenase (COX) enzymes, leading to reduced levels of inflammatory mediators such as interleukin-1 beta (IL-1β).

The biological activity of this compound can be summarized as follows:

  • Molecular Docking Studies : These studies have indicated favorable interactions with target proteins involved in cancer progression and inflammation.
  • Inhibition of ABC Transporters : Some related compounds have been identified as modulators of ATP-binding cassette transporters, which can enhance the efficacy of chemotherapy by inhibiting drug efflux mechanisms.

Case Studies

Several case studies have reported on the efficacy and safety profiles of compounds related to this compound:

Study 1: Anticancer Efficacy

A study evaluated a series of benzo[d][1,3]dioxole derivatives for their anticancer activity against multiple cell lines. The results indicated that certain modifications to the dioxole structure significantly enhanced cytotoxicity while maintaining selectivity towards cancer cells over normal cells .

Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of related compounds in animal models. Results showed a marked reduction in edema and inflammatory cytokines following treatment with these compounds compared to controls .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(4-fluorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide exhibit promising anticancer properties. Specifically, tetrahydroisoquinoline derivatives have been shown to inhibit tumor growth by interfering with various signaling pathways involved in cancer progression. For instance, studies have demonstrated that these compounds can induce apoptosis in cancer cells and inhibit angiogenesis by targeting vascular endothelial growth factor (VEGF) signaling pathways .

Neuroprotective Effects

The compound's structural features suggest potential neuroprotective effects. Research into related compounds has shown that they can modulate neurotransmitter systems and exhibit antioxidant properties. For example, tetrahydroisoquinoline derivatives have been studied for their ability to protect neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Pain Management

This compound may also have applications in pain management. Compounds with similar structures have been investigated for their analgesic properties through modulation of pain pathways in the central nervous system. This is particularly relevant in the context of chronic pain conditions where traditional analgesics may be ineffective or lead to adverse effects .

Modulation of Neurotransmitter Systems

The compound's interaction with neurotransmitter receptors is an area of active research. It is hypothesized that this compound may act as a modulator of serotonin and dopamine receptors. This could have implications for treating mood disorders and schizophrenia .

Research on Kynurenine Pathway

The kynurenine pathway is crucial in neurobiology and has been linked to various psychiatric disorders. Compounds that influence this pathway may provide insights into the development of new therapeutic strategies for treating depression and anxiety disorders. Investigations into the kynurenine metabolites indicate that they can affect neurotransmission and neuroinflammation .

Targeting Specific Enzymes

This compound can serve as a biochemical probe to study specific enzyme activities related to drug metabolism and pharmacokinetics. Its unique structure allows for the investigation of interactions with cytochrome P450 enzymes and other metabolic pathways .

Potential as a Diagnostic Tool

Given its ability to interact with biological targets selectively, this compound may also have diagnostic applications. For instance, it could be used in imaging studies to track changes in specific biochemical pathways associated with disease progression or treatment response .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[[2-[(4-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21FN2O5/c26-17-6-4-16(5-7-17)13-28-11-10-19-20(25(28)30)2-1-3-21(19)31-14-24(29)27-18-8-9-22-23(12-18)33-15-32-22/h1-9,12H,10-11,13-15H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJNIIWLOKANCCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C2=C1C(=CC=C2)OCC(=O)NC3=CC4=C(C=C3)OCO4)CC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.